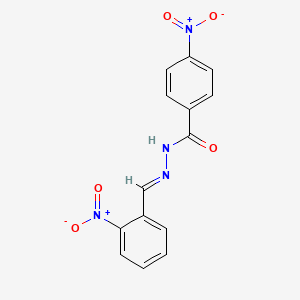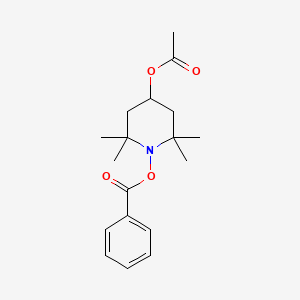![molecular formula C16H21N3O2 B5327916 N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5327916.png)
N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a chemical compound that has garnered a lot of interest in scientific research. It is commonly referred to as EPPA and has been the subject of numerous studies due to its unique properties.
作用機序
EPPA acts as a fluorescent probe by undergoing a chemical reaction in the presence of copper ions. The reaction results in the formation of a highly fluorescent compound that can be easily detected using fluorescence microscopy. The mechanism of action of EPPA is based on the ability of copper ions to coordinate with the nitrogen and oxygen atoms in the oxadiazole ring, leading to the formation of a stable complex.
Biochemical and Physiological Effects
EPPA has been found to be non-toxic and non-cytotoxic, making it suitable for use in biological applications. It has also been shown to be membrane permeable, allowing it to enter living cells and interact with intracellular copper ions. EPPA has been found to have a high selectivity towards copper ions, making it an ideal probe for the detection of copper in biological systems.
実験室実験の利点と制限
One of the main advantages of using EPPA as a fluorescent probe is its high sensitivity and selectivity towards copper ions. It is also easy to use and can be easily incorporated into existing imaging techniques. However, one of the limitations of using EPPA is its relatively low quantum yield, which can limit its detection sensitivity in some applications.
将来の方向性
There are several future directions for the research and development of EPPA. One potential area of research is the development of new fluorescent probes based on the structure of EPPA that can detect other metal ions in biological systems. Additionally, there is potential for the use of EPPA in the development of new imaging techniques for the detection of other diseases, such as Alzheimer's disease. Finally, there is also potential for the use of EPPA in the development of new therapeutic agents for the treatment of diseases that are associated with copper dysregulation.
合成法
EPPA is synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with ethyl chloroacetate to form ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate. The resulting compound is then reacted with 2,2-dimethylpropan-1-amine to form EPPA.
科学的研究の応用
EPPA has been extensively studied for its potential use as a fluorescent probe in biological applications. It has been found to be highly selective towards the detection of copper ions in living cells and has been used to monitor the intracellular copper levels in various cell lines. Additionally, EPPA has been used in the development of new imaging techniques for the detection of cancer cells.
特性
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-19(15(20)16(2,3)4)11-13-17-14(18-21-13)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCVWBNCLWGDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5327834.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327888.png)


![N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327904.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)

![1-isobutyl-3-methyl-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-2-one](/img/structure/B5327926.png)

